Cleroindicin C Cleroindicin C Cleroindicin C is a natural product found in Clerodendrum indicum, Clerodendrum bungei, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 183626-28-0
VCID: VC0189038
InChI: InChI=1S/C8H12O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h7,10H,1-5H2/t7-,8+/m0/s1
SMILES: C1CC2(CCOC2CC1=O)O
Molecular Formula: C8H12O3
Molecular Weight: 156.17908

Cleroindicin C

CAS No.: 183626-28-0

Cat. No.: VC0189038

Molecular Formula: C8H12O3

Molecular Weight: 156.17908

* For research use only. Not for human or veterinary use.

Cleroindicin C - 183626-28-0

Specification

CAS No. 183626-28-0
Molecular Formula C8H12O3
Molecular Weight 156.17908
IUPAC Name (3aR,7aS)-3a-hydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one
Standard InChI InChI=1S/C8H12O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h7,10H,1-5H2/t7-,8+/m0/s1
SMILES C1CC2(CCOC2CC1=O)O
Appearance Oil

Introduction

Chemical Structure and Identification

Cleroindicin C (C₈H₁₂O₃) is classified as an organoheterocyclic compound belonging to the benzofurans group. Its IUPAC name is (3aR,7aS)-3a-hydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one . This compound features a distinctive bicyclic structure with a tetrahydrofuran ring fused to a cyclohexanone ring, containing a hydroxyl group at the fusion point.

Fundamental Chemical Identifiers

A comprehensive set of chemical identifiers for Cleroindicin C is presented in Table 1, providing essential reference information for research applications.

Table 1: Chemical Identifiers of Cleroindicin C

Identifier TypeValue
CAS Number183626-28-0
IUPAC Name(3aR,7aS)-3a-hydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one
SMILES (Canonical)C1CC2(CCOC2CC1=O)O
SMILES (Isomeric)C1C[C@]2(CCO[C@H]2CC1=O)O
InChIInChI=1S/C8H12O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h7,10H,1-5H2/t7-,8+/m0/s1
InChI KeyZCBQZDMJIVJQLX-JGVFFNPUSA-N
PubChem CID10975728

Data compiled from multiple sources

The stereochemistry of Cleroindicin C is particularly significant, with specific configurations at the 3a and 7a positions (3aR,7aS), contributing to its biological activities and interactions with protein targets.

Physical and Chemical Properties

Cleroindicin C possesses distinct physical and chemical properties that influence its behavior in biological systems and its potential applications in pharmaceutical research.

Physicochemical Characteristics

The compound exists as an oil in its pure form, with properties conducive to potential pharmaceutical applications . Table 2 summarizes the key physicochemical properties of Cleroindicin C.

Table 2: Physicochemical Properties of Cleroindicin C

PropertyValue
Molecular FormulaC₈H₁₂O₃
Molecular Weight156.18 g/mol
Exact Mass156.078644241 g/mol
Physical StateOil
Topological Polar Surface Area (TPSA)46.50 Ų
XLogP-0.70
Atomic LogP (ALogP)0.26
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
Rotatable Bonds0
Density1.301 g/cm³ (Predicted)

Data compiled from sources

The relatively low molecular weight (156.18 g/mol) and favorable partition coefficients suggest good potential for membrane permeability, which is essential for drug candidates. The absence of rotatable bonds indicates structural rigidity, potentially contributing to specific binding interactions with biological targets.

Pharmacokinetic and ADMET Properties

Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of Cleroindicin C provides valuable insights into its potential as a drug candidate, particularly for neurological applications.

ADMET Profile

Computational predictions using admetSAR 2 reveal important pharmacokinetic characteristics of Cleroindicin C, as detailed in Table 3.

Table 3: Predicted ADMET Properties of Cleroindicin C

PropertyPredictionProbability (%)
Human Intestinal AbsorptionPositive99.46%
Caco-2 PermeabilityPositive56.56%
Blood-Brain Barrier PenetrationPositive62.50%
Human Oral BioavailabilityPositive54.29%
Subcellular LocalizationMitochondria74.90%
P-glycoprotein InhibitionNegative97.64%
P-glycoprotein SubstrateNegative96.00%
CYP3A4 InhibitionNegative97.86%
CYP2C9 InhibitionNegative87.56%
CarcinogenicityNegative98.00%
UGT CatalyzedPositive80.00%

Data from source

The predicted favorable human intestinal absorption (99.46% probability) and blood-brain barrier penetration (62.50% probability) are particularly noteworthy for a compound with potential neurological applications. The prediction of non-inhibition of major cytochrome P450 enzymes suggests minimal drug-drug interaction concerns, while the high probability (98.00%) of non-carcinogenicity is encouraging for safety considerations.

CompoundBinding Affinity (kcal/mol)RMSD (Å)
Cleroindicin C10.120.77
Dehydroxymethylflazine10.171.59
Nimbinin9.741.42
[2-(9H-pyrido[3,4-b]indol-1-yl)furan-3-yl]methanol9.131.85
4-methoxydianthramide B8.951.02

Data from source

The exceptionally high binding affinity (10.12 kcal/mol) combined with the lowest RMSD value (0.77 Å) among the tested compounds indicates that Cleroindicin C forms stable and precise interactions with the FUS protein binding pocket. This suggests significant potential as an FUS protein inhibitor, which could have implications for treating FUS-related neurodegenerative conditions.

Molecular Dynamics Simulation Findings

Molecular dynamics (MD) simulations over 100 ns have provided deeper insights into the stability and nature of Cleroindicin C's interaction with the FUS protein. After an initial equilibration period, the FUS protein-Cleroindicin C complex demonstrated RMSD values oscillating between approximately 2.0 and 4.5 Å, indicating a stable association throughout the simulation period .

The stability observed in secondary structural elements during the simulation suggests that the protein maintains its structural integrity when bound to Cleroindicin C. The residue-wise interaction analysis revealed specific amino acid residues with high interaction frequencies, identifying critical contact points that likely contribute to the strong binding affinity between Cleroindicin C and the FUS protein .

These findings collectively support the potential of Cleroindicin C as a therapeutic agent targeting FUS protein dysfunction in neurodegenerative disorders.

Natural Sources and Botanical Origin

Cleroindicin C is a natural product found in various plant species, particularly those used in traditional medicine systems.

Plant Sources

Cleroindicin C has been identified in Clerodendrum indicum, a plant traditionally used in Ayurvedic medicine for various therapeutic purposes . Additionally, research has reported its presence in Incarvillea mairei var. grandiflora and Incarvillea mairei .

The compound belongs to a family of related structures collectively known as cleroindicins, which encompass several analogues (C-F) that share structural similarities but differ in stereochemistry and oxidation states . These compounds are classified as diterpenoids with clerodane or neo-clerodane skeletons, with specific structural features including a furan ring in all isolated representatives and often lactone rings .

Synthesis and Production

The total synthesis of Cleroindicin C has been achieved through enantioselective approaches, providing access to pure samples for research and clarifying stereochemical assignments.

Synthetic Approaches

Enantioselective total synthesis of Cleroindicin C and related cleroindicins (C-F) has been reported, demonstrating the synthetic utility of 2,4-dihydroxybenzaldehyde as a starting material through sequential o-quinone methide chemistry and diastereoselective dearomatization . These synthetic efforts have been instrumental in clarifying optical rotations and stereochemical assignments of the natural products.

Interestingly, while Cleroindicin C maintains its stereochemical integrity, natural Cleroindicin F was found to be nearly racemic, and an optically pure synthetic sample of Cleroindicin F was observed to racemize under slightly basic conditions. Other natural chiral cleroindicins were determined to be partially racemic .

Future Research Directions

Despite the promising findings regarding Cleroindicin C's interaction with the FUS protein and its favorable drug-like properties, several areas warrant further investigation to fully realize its therapeutic potential.

Expanding Therapeutic Applications

While current research has primarily focused on FUS protein inhibition in the context of dementia, the unique structural features and biological properties of Cleroindicin C suggest potential applications in other areas. Research exploring its activity against additional therapeutic targets could uncover new applications for this natural product.

In Vivo Studies and Clinical Translation

The computational predictions and in vitro findings regarding Cleroindicin C's properties and activities require validation through in vivo studies to assess efficacy, safety, and pharmacokinetics in living systems. Such studies would be essential steps toward potential clinical translation.

Structure-Activity Relationship Studies

Systematic modification of the Cleroindicin C structure could yield derivatives with enhanced potency, selectivity, or pharmacokinetic properties. Structure-activity relationship studies would provide valuable insights into the structural determinants of its biological activities and guide the development of optimized analogues.

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